2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Medicinal chemistry Physicochemical profiling ADME prediction

For researchers developing selective kinase inhibitors, confirming the ortho-chloro regioisomer is critical. This compound solves the problem of regioisomer ambiguity: the 2-chloro substitution imposes a distinct conformational constraint on the benzamide carbonyl, a geometry essential for hinge-binding interactions. Procured as a custom synthesis, each batch is verified by InChIKey TYSSQINMLWRMOZ-UHFFFAOYSA-N. - Use as a proficiency standard to validate LC-MS/NMR methods for discriminating co-eluting positional isomers. - Benchmark new analogs against the class-level >80% CYP51 inhibition threshold observed for furan-substituted tetrahydroquinazolines. - Scaffold occupies favorable ADME space (XLogP3-AA 2.6, TPSA 85.1 Ų) for lead optimization.

Molecular Formula C19H14ClN3O3
Molecular Weight 367.8 g/mol
Cat. No. B12121577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Molecular FormulaC19H14ClN3O3
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CC=C3Cl)C4=CC=CO4
InChIInChI=1S/C19H14ClN3O3/c20-14-5-2-1-4-12(14)18(25)23-19-21-10-13-15(22-19)8-11(9-16(13)24)17-6-3-7-26-17/h1-7,10-11H,8-9H2,(H,21,22,23,25)
InChIKeyTYSSQINMLWRMOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide: Identity & Procurement Baseline


2-Chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide (PubChem CID 4233262, CAS 846064-28-6, molecular formula C₁₉H₁₄ClN₃O₃, molecular weight 367.8 g/mol) is a synthetic small molecule belonging to the 5,6,7,8-tetrahydroquinazolin-5-one benzamide hybrid class [1]. The compound features a partially saturated bicyclic tetrahydroquinazolinone core with a furan-2-yl substituent at position 7 and a 2-chlorobenzamide moiety at position 2 . This scaffold places it within a broader family of heterocyclic compounds investigated as kinase inhibitor leads, antifungal agents targeting CYP51, and HDAC inhibitors, though quantitative bioactivity data specific to this compound remain sparse in the primary literature [2].

Tetrahydroquinazolinone scaffold combining furan-2-yl and 2-chlorobenzamide pharmacophores for SAR exploration

Suitable for antifungal CYP51 screening and kinase hinge-binding profiling studies

Regioisomer-specific procurement recommended; confirm ortho-chloro identity via InChIKey

Substitution Risks with Positional Isomers & Heterocycle Variants


The 2-chloro regioisomeric placement on the benzamide ring is not interchangeable with 3-chloro or 4-chloro variants because the ortho-chloro substitution modulates both the conformational landscape of the amide linkage and the electron density on the carbonyl oxygen, directly affecting hydrogen-bonding geometry with target protein residues [1]. In related tetrahydroquinazoline series, replacement of the furan-2-yl group at position 7 with thiophene produced a measurable drop in target inhibition (e.g., 62.35% inhibition for a thiophene analog versus >80% for optimal furan-substituted congeners against Rhizoctonia solani CYP51 at 30 μg/mL), demonstrating that the oxygen heteroatom in furan is not functionally equivalent to sulfur in thiophene despite both being five-membered aromatic heterocycles [2]. Computational descriptors available for the target compound (XLogP3-AA = 2.6, TPSA = 85.1 Ų, rotatable bond count = 3) [1] further differentiate it from analogs with differing substitution that would shift these ADME-relevant parameters outside the narrow window required for consistent target engagement.

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Chloro regioisomer mismatch

Ortho-chloro restricts amide rotation and H-bond geometry; meta or para isomers may shift target engagement.

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Furan to thiophene replacement

Class-level SAR shows lower CYP51 inhibition with thiophene; electronic effect not replicated by sulfur heterocycle.

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Physicochemical profile shift

Altered substitution may shift XLogP, TPSA, or rotatable bonds beyond the narrow window for consistent ADME behavior.

Differentiation Evidence Against Closest Analogs


Chloro Regioisomer Physicochemical Differentiation

The target compound bears the chlorine substituent at the ortho (2-) position of the benzamide ring, while two commercially available regioisomers carry chlorine at the meta (3-) and para (4-) positions. Computed XLogP3-AA for the 2-chloro target is 2.6 [1]. Ortho-substitution introduces steric hindrance that restricts rotation around the amide C–N bond, creating a distinct conformational preference compared to meta or para analogs; this conformational restriction has been shown in analogous benzamide series to influence both target binding and metabolic stability [2]. The 3-chloro isomer possesses a distinct InChIKey (PTQPEYFQGAERBF-UHFFFAOYSA-N) [3], confirming non-identity and enabling unambiguous procurement specification.

Chloro Regioisomer Identity
Analytical context
InChIKey non-identity: target TYSSQINMLWRMOZ vs 3-Cl PTQPEYFQGAERBF; ortho steric constraint absent in meta/para.
Ensures regioisomer-specific procurement and SAR integrity.
Computed XLogP3-AA 2.6; TPSA 85.1 Ų.
Medicinal chemistry Physicochemical profiling ADME prediction

Furan vs. Thiophene at Position 7: CYP51 Inhibition SAR

In a systematic SAR study of 36 novel 5,6,7,8-tetrahydroquinazoline derivatives evaluated against five phytopathogenic fungal species, direct comparison of furan-2-yl versus thiophene-2-yl substitution at the 7-position revealed a quantifiable activity differential. The furan-containing compounds (series 2a–2f) generally exhibited higher inhibition rates against Rhizoctonia solani than their thiophene counterparts [1]. Specifically, replacement of furan with unsubstituted thiophene yielded compound 2g, which showed only 62.35% inhibition at 30 μg/mL, whereas multiple furan-substituted analogs (2a, 2f, 2k, 2o, 2m) achieved 80–100% inhibition under identical conditions [1]. Importantly, when chlorine was further introduced onto the thiophene ring, inhibition recovered to 100%, underscoring the electronic rather than purely steric basis for the furan/thiophene differentiation [1].

Furan vs. Thiophene SAR
Class-level
≥17.65–37.65 percentage point higher inhibition for furan over unsubstituted thiophene against R. solani at 30 μg/mL.
Supports furan selection in CYP51 antifungal screening.
From Deng et al. 2025, congeneric 5,6,7,8-tetrahydroquinazolines.
Antifungal CYP51 inhibition Structure-activity relationship

Phenyl vs. Heterocyclic Substitution at Position 4/8: Scaffold Benchmark

In the same Deng et al. (2025) series, a head-to-head comparison between 18 derivatives bearing phenyl substitution at the 4- and 8-positions versus 18 derivatives bearing heterocyclic (furan/thiophene) substitution at the same positions established that phenyl-substituted compounds achieved ≥80% inhibition in 14 of 18 cases (78%), while only 8 of 18 heterocyclic-substituted compounds (44%) reached this threshold [1]. For instance, compound 4a (phenyl) exhibited 95.17% inhibition vs. 2a (heterocyclic, furan) at 82.94%, and compound 4c (phenyl) reached 100% vs. 2c (heterocyclic) at 66.06% [1]. The target compound features a heterocyclic furan substituent at position 7 but also bears the 2-chlorobenzamide at position 2, a substitution pattern that combines heterocyclic and aryl features, potentially offering a balanced profile between these two extremes.

Phenyl vs. Heterocycle Benchmark
Class-level
78% phenyl-substituted derivatives achieved ≥80% inhibition; 44% for heterocyclic-substituted analogs.
Hybrid aryl/heterocyclic architecture may offer differentiated activity.
Target not directly tested; confirmatory screening needed.
Medicinal chemistry Antifungal Scaffold optimization

¹H NMR Differentiation of 2-Chloro vs. 3-Chloro Regioisomer

SpectraBase (Wiley Science Solutions) holds an authenticated ¹H NMR spectrum for 3-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide (SpectraBase Compound ID 3yYufZJXCCO, InChIKey PTQPEYFQGAERBF-UHFFFAOYSA-N) [1]. The aromatic proton splitting pattern of the 3-chlorobenzamide moiety (meta-substitution: coupling pattern characteristic of 1,3-disubstituted benzene) is expected to differ diagnostically from the 2-chlorobenzamide moiety in the target compound (ortho-substitution: characteristic 1,2-disubstituted benzene coupling pattern) [2]. This provides a direct spectroscopic method to distinguish the two regioisomers upon receipt, ensuring procurement of the correct ortho-chloro compound.

¹H NMR Differentiation
Analytical context
Ortho-coupling pattern (1,2-disubstituted benzene) differs diagnostically from meta pattern of 3-chloro isomer.
Enables regioisomer confirmation upon receipt.
3-Cl reference spectrum available (SpectraBase).
Analytical chemistry Quality control Structural confirmation

Kinase Inhibitor Patent Landscape: 2-Chlorobenzamide Scaffold

Patent US9388160B2 discloses quinazoline derivatives as kinase inhibitors with reported IC₅₀ values in the low nanomolar range for exemplified compounds (e.g., Compound 11: IC₅₀ = 1.70 nM; Compound 12: IC₅₀ = 22 nM in Kinase-Glo Plus luminescence assays) [1]. While the target compound is not explicitly exemplified in this patent, its 5,6,7,8-tetrahydroquinazolin-5-one core with a 2-benzamide substituent at position 2 places it within the same patent-defined structural genus claimed for kinase modulation . The 2-chlorobenzamide motif at C2 is a recognized kinase hinge-binding pharmacophore in multiple quinazoline-based inhibitor series [2], differentiating the target compound from analogs bearing unsubstituted benzamide or non-benzamide C2 substituents that lack this privileged hinge-binding element.

Kinase Inhibitor Patent
Context-dependent
Class-level benchmark IC₅₀ 1.7–22 nM for patented quinazoline analogs.
Supports kinase profiling tool context; target not directly tested.
Patent US9388160B2; Kinase-Glo Plus assay.
Kinase inhibition Patent analysis Drug discovery

Recommended Application Scenarios


Agricultural Antifungal CYP51 Optimization: Furan Advantage

Based on class-level SAR demonstrating that furan-2-yl substitution at position 7 of 5,6,7,8-tetrahydroquinazoline derivatives confers an inhibition advantage of ≥18–38 percentage points over unsubstituted thiophene against Rhizoctonia solani at 30 μg/mL [1], this compound is well-suited as a starting point for antifungal lead optimization programs targeting sterol 14α-demethylase (CYP51). Its hybrid architecture—combining the privileged furan-2-yl heterocycle at C7 with a 2-chlorobenzamide aryl group at C2—positions it between the purely heterocyclic and purely phenyl-substituted extremes of the SAR landscape, offering a distinct starting point for scaffold morphing [1]. Researchers should benchmark new analogs against the class-level 80% inhibition threshold established for top-performing compounds in this series [1].

Kinase Profiling Tool with Ortho-Chloro Pharmacophore

The 2-chlorobenzamide moiety at position 2 constitutes a recognized kinase hinge-binding pharmacophore, as established by EGFR and other kinase inhibitor SAR studies in related quinazoline series with IC₅₀ values reaching the low nanomolar range [2][3]. This compound is appropriate for inclusion in kinase selectivity profiling panels where the ortho-chloro benzamide geometry provides a distinct conformational presentation compared to meta- or para-chloro analogs [2]. Procurement specifications must mandate InChIKey TYSSQINMLWRMOZ-UHFFFAOYSA-N to ensure the correct regioisomer is obtained, with ¹H NMR confirmation of ortho-substitution coupling pattern upon receipt [4].

Physicochemical Benchmarking for ADME Optimization

With its computed XLogP3-AA of 2.6, TPSA of 85.1 Ų, and only 3 rotatable bonds [4], this compound occupies a favorable region of drug-like chemical space (compliant with Lipinski and Veber rules). It can serve as a reference compound in ADME optimization campaigns where modifications to the tetrahydroquinazoline core or benzamide substituent are evaluated for their impact on lipophilicity—permeability balance. The ortho-chloro substitution provides a sterically constrained amide conformation that may reduce the entropic penalty of binding relative to more flexible meta or para analogs, a hypothesis testable through comparative thermodynamic profiling [2].

Regioisomer Discrimination Standard for QC

Because the 2-chloro, 3-chloro, and 4-chloro regioisomers share identical molecular formula (C₁₉H₁₄ClN₃O₃) and molecular weight (367.8 g/mol) but possess distinct InChIKeys and ¹H NMR coupling patterns [4][5], this compound is valuable as a proficiency standard for developing and validating LC-MS and NMR methods that must discriminate between positional isomers in compound libraries. The authenticated ¹H NMR spectrum of the 3-chloro isomer on SpectraBase [5] provides a direct comparator for method validation.

Application
Selection Property
Validation Focus
Antifungal CYP51 SAR studies
Furan-2-yl substitution at position 7
Activity differentiation relative to thiophene analogs
Kinase hinge-binding profiling
2-Chlorobenzamide pharmacophore geometry
Selectivity across kinase panel
ADME property optimization
Computed XLogP, TPSA, rotatable bond profile
Lipophilicity-permeability balance assessment
Regioisomer QC method validation
InChIKey and ¹H NMR ortho-coupling pattern
LC-MS/NMR positional isomer discrimination
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